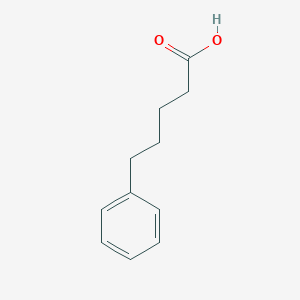

5-Phenylvaleric acid

Description

from Polygonum salicifolium

Structure

3D Structure

Properties

IUPAC Name |

5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHDDXPKOZIZRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177229 | |

| Record name | 5-Phenylvaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Phenylvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.61 mg/mL at 25 °C | |

| Record name | 5-Phenylvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2270-20-4 | |

| Record name | Benzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2270-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenylvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002270204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-phenylpentanoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04051 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Phenylvaleric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenylvaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-PHENYLVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XYJ5U8LCQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Phenylvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

57.5 °C | |

| Record name | 5-Phenylvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Activity of 5-Phenylvaleric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylvaleric acid (5-PVA), a short-chain fatty acid derivative, has garnered increasing interest in the scientific community for its diverse biological activities. Primarily recognized as a histone deacetylase (HDAC) inhibitor, 5-PVA also plays a significant role in metabolic regulation as a key microbial metabolite of dietary flavan-3-ols. This technical guide provides an in-depth overview of the biological activities of 5-PVA, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to support further research and drug development endeavors.

Core Biological Activities

The biological functions of this compound can be broadly categorized into two main areas: epigenetic modification through HDAC inhibition and modulation of metabolic pathways.

Histone Deacetylase (HDAC) Inhibition

This compound acts as a competitive inhibitor of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, 5-PVA promotes the acetylation of histone proteins, leading to a more relaxed chromatin structure and facilitating gene transcription. This activity is comparable to that of its close analog, 4-phenylbutyric acid.[1]

Quantitative Data: HDAC Inhibition

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | Rat Liver HDAC | Fluorometric | 1.4 mM | [1] |

| 4-Phenylbutyric acid | Rat Liver HDAC | Fluorometric | 0.64 mM | [1] |

| Trichostatin A (Positive Control) | HDAC | Fluorometric | 2-26 nM | [1] |

Experimental Protocol: Fluorometric Histone Deacetylase (HDAC) Activity Assay

This protocol is adapted from the methodology used for the evaluation of 5-PVA and its analogs.[1]

I. Materials and Reagents:

-

HDAC Source: Rat liver histone deacetylase (HDAC) or nuclear extracts from cell lines such as HeLa or HCT116.

-

Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Developer: Trypsin solution.

-

Inhibitors: this compound, 4-Phenylbutyric acid, Trichostatin A (positive control), and vehicle (DMSO).

-

Assay Buffer: Tris-HCl buffer (pH 8.0) containing NaCl, KCl, and MgCl2.

-

Plate: Black 96-well fluorescence microplate.

-

Instrumentation: Fluorescence microplate reader.

II. Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of 5-PVA and other inhibitors in DMSO.

-

Dilute the HDAC enzyme or nuclear extract to the desired concentration in assay buffer.

-

Prepare the HDAC substrate and developer solutions according to the manufacturer's instructions.

-

-

Assay Reaction:

-

To each well of the 96-well plate, add the following in order:

-

Assay Buffer

-

Inhibitor solution (or vehicle for control)

-

HDAC enzyme/nuclear extract

-

-

Initiate the reaction by adding the HDAC substrate solution.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

-

Development:

-

Stop the enzymatic reaction and initiate fluorescence development by adding the trypsin solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathway: HDAC Inhibition and Gene Activation

The inhibition of HDACs by 5-PVA leads to the hyperacetylation of histones, which in turn alters gene expression. This process is a key mechanism in epigenetic regulation.

Metabolic Regulation

This compound is a major metabolite produced by the gut microbiota from the dietary intake of flavan-3-ols, which are abundant in foods like tea, cocoa, and various fruits. As a circulating metabolite, 5-PVA has been shown to exert beneficial effects on glucose homeostasis.

a. Enhancement of Glucose-Stimulated Insulin (B600854) Secretion (GSIS)

Studies have indicated that 5-PVA can enhance glucose-stimulated insulin secretion from pancreatic β-cells. While specific quantitative data for 5-PVA is emerging, studies on similar microbial metabolites of flavonoids provide insights into the potential magnitude of this effect.

Quantitative Data: Effect of Microbial Metabolites on Insulin Secretion

| Compound | Cell Line | Glucose Concentration | Fold Increase in Insulin Secretion (vs. Control) | Reference |

| Representative Microbial Metabolite Mix | INS-1 832/13 | High Glucose | ~1.5 - 2.0 |

Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol provides a general framework for assessing the effect of compounds like 5-PVA on insulin secretion in pancreatic β-cell lines (e.g., INS-1E, MIN6).

I. Materials and Reagents:

-

Cell Line: Pancreatic β-cell line (e.g., INS-1E).

-

Culture Medium: RPMI-1640 medium supplemented with fetal bovine serum, penicillin-streptomycin, and other necessary components.

-

Krebs-Ringer Bicarbonate Buffer (KRBH): Containing different concentrations of glucose (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM).

-

Test Compound: this compound dissolved in a suitable vehicle.

-

Insulin Assay Kit: ELISA or RIA kit for quantifying insulin.

-

Plate: 24-well or 12-well cell culture plates.

II. Procedure:

-

Cell Culture:

-

Culture pancreatic β-cells to a desired confluency in standard culture medium.

-

-

Pre-incubation:

-

Wash the cells with a pre-warmed, low-glucose KRBH buffer.

-

Pre-incubate the cells in low-glucose KRBH buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

-

-

Stimulation:

-

Remove the pre-incubation buffer.

-

Add fresh KRBH buffer containing either low glucose (basal) or high glucose (stimulated), with or without the test compound (5-PVA) at various concentrations.

-

Incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

-

Sample Collection:

-

Collect the supernatant from each well, which contains the secreted insulin.

-

Centrifuge the supernatant to remove any cellular debris.

-

-

Insulin Quantification:

-

Measure the insulin concentration in the supernatant using an insulin ELISA or RIA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the insulin secretion to the total protein content or cell number in each well.

-

Calculate the fold change in insulin secretion in response to high glucose and the test compound compared to the basal low-glucose condition.

-

b. Modulation of Glucose Uptake

As a metabolite influencing glucose homeostasis, 5-PVA is also implicated in the regulation of glucose uptake in peripheral tissues like muscle and adipose tissue.

Experimental Protocol: 2-Deoxyglucose (2-DG) Uptake Assay

This colorimetric assay measures the uptake of the glucose analog 2-deoxyglucose in cell lines such as 3T3-L1 adipocytes or L6 myotubes.

I. Materials and Reagents:

-

Cell Line: 3T3-L1 adipocytes or L6 myotubes.

-

Culture and Differentiation Media: Appropriate media for cell growth and differentiation.

-

Krebs-Ringer-Phosphate-HEPES (KRPH) buffer: With and without glucose.

-

2-Deoxyglucose (2-DG).

-

Test Compound: this compound.

-

Insulin (Positive Control).

-

Cell Lysis Buffer.

-

Glucose Uptake Assay Kit: Containing reagents for the colorimetric detection of 2-DG-6-phosphate.

-

Plate: 96-well cell culture plates.

-

Instrumentation: Microplate reader capable of measuring absorbance at ~412 nm.

II. Procedure:

-

Cell Culture and Differentiation:

-

Culture and differentiate the cells into mature adipocytes or myotubes.

-

-

Serum Starvation:

-

Serum-starve the differentiated cells overnight to increase insulin sensitivity.

-

-

Glucose Starvation:

-

Wash the cells with PBS and incubate in glucose-free KRPH buffer for 40-60 minutes.

-

-

Stimulation and 2-DG Uptake:

-

Treat the cells with the test compound (5-PVA), insulin (positive control), or vehicle in KRPH buffer.

-

Add 2-DG to each well and incubate for 20-30 minutes to allow for uptake.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS to stop 2-DG uptake.

-

Lyse the cells to release the intracellular contents, including the accumulated 2-DG-6-phosphate.

-

-

Detection:

-

Follow the instructions of the glucose uptake assay kit to enzymatically process the cell lysate, leading to the generation of a colored product.

-

-

Absorbance Measurement:

-

Measure the absorbance at ~412 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance readings to the total protein content.

-

Calculate the fold change in glucose uptake in response to the test compound compared to the vehicle control.

-

Signaling Pathway: Insulin-Mediated Glucose Uptake

The metabolic effects of compounds like 5-PVA are often intertwined with the insulin signaling pathway, which is central to glucose uptake and utilization.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the biological activity of this compound.

Conclusion and Future Directions

This compound demonstrates significant biological activity as both an epigenetic modulator and a regulator of metabolic processes. Its ability to inhibit HDACs highlights its potential in therapeutic areas where gene expression is dysregulated, such as in certain cancers. Furthermore, its role as a gut microbial metabolite in enhancing insulin secretion and potentially glucose uptake underscores the importance of the gut-diet-health axis and opens avenues for nutritional and therapeutic interventions in metabolic disorders.

Future research should focus on elucidating the specific HDAC isoforms targeted by 5-PVA and a more detailed characterization of its effects on glucose metabolism in various cell types and in vivo models. A deeper understanding of the structure-activity relationship of 5-PVA and its analogs could lead to the development of more potent and selective therapeutic agents. The continued investigation into the biological activities of this compound holds considerable promise for advancing our understanding of epigenetic and metabolic regulation and for the development of novel therapeutic strategies.

References

5-Phenylvaleric Acid: An In-depth Technical Guide on its Mechanism of Action in Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylvaleric acid (5-PVA), a gut microbial metabolite of dietary flavan-3-ols, has emerged as a molecule of interest in cellular signaling.[1] Classified as a medium-chain fatty acid, its primary established mechanism of action is the inhibition of histone deacetylases (HDACs), which plays a crucial role in epigenetic regulation of gene expression. This technical guide provides a comprehensive overview of the current understanding of 5-PVA's cellular mechanisms, with a focus on its role as an HDAC inhibitor. We will delve into its impact on histone acetylation and subsequent downstream effects on gene transcription. Furthermore, we will explore its classification and role within fatty acid metabolism. While direct evidence is lacking, we will also discuss the hypothetical potential for 5-PVA to act as a peroxisome proliferator-activated receptor (PPAR) agonist, given its structural similarity to other fatty acid signaling molecules. This guide aims to provide researchers and drug development professionals with a detailed understanding of 5-PVA's molecular interactions, supported by quantitative data, experimental protocols, and visual pathway diagrams.

Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The most well-characterized mechanism of action for this compound is its role as an inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression.[2] By inhibiting HDACs, 5-PVA promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcriptional activation of various genes.[3][4] This epigenetic modification is a key regulator of cellular processes such as cell cycle progression, differentiation, and apoptosis.

Quantitative Data on HDAC Inhibition

The inhibitory potency of 5-PVA on HDAC activity has been quantified, providing valuable data for comparative analysis.

| Compound | Target | IC50 Value | Assay System |

| This compound | HDAC | 1.4 mM | Not Specified |

| 4-Phenylbutyric acid (Reference) | HDAC | 0.64 mM | Not Specified |

Table 1: Inhibitory concentration (IC50) of this compound and a reference compound on histone deacetylase (HDAC) activity.

Signaling Pathway Diagram: HDAC Inhibition by 5-PVA

Caption: 5-PVA inhibits HDAC, leading to histone hyperacetylation and gene expression.

Experimental Protocol: Fluorometric HDAC Inhibition Assay

This protocol outlines a general method for assessing the HDAC inhibitory activity of compounds like 5-PVA.

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on HDAC activity.

2. Materials:

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

HeLa or other suitable cell line nuclear extract as a source of HDACs

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Trichostatin A (TSA) as a positive control inhibitor

-

Developer solution (e.g., Trypsin in assay buffer)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well black microplates

-

Fluorometric plate reader

3. Procedure:

-

Prepare serial dilutions of 5-PVA and the positive control (TSA) in the assay buffer.

-

In a 96-well black microplate, add the following to each well:

-

Assay buffer

-

Nuclear extract containing HDACs

-

Diluted 5-PVA, TSA, or solvent control.

-

-

Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Incubate for a further period (e.g., 15-30 minutes) at 37°C.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of HDAC inhibition for each concentration of 5-PVA compared to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the 5-PVA concentration and determine the IC50 value using non-linear regression analysis.

Role in Fatty Acid Metabolism

This compound is structurally a medium-chain fatty acid.[5] As such, it is expected to participate in fatty acid metabolism pathways, primarily through beta-oxidation.

Metabolic Pathway of this compound

While specific studies on the complete metabolic fate of 5-PVA are limited, the general pathway for the beta-oxidation of phenyl-substituted fatty acids involves initial activation to its CoA derivative, followed by sequential removal of two-carbon units in the form of acetyl-CoA. The presence of the phenyl group suggests that the final products would likely be benzoic acid (which can be further metabolized) and acetyl-CoA.

Workflow for Studying 5-PVA's Effect on Fatty Acid Oxidation

Caption: Experimental workflow to investigate the effects of 5-PVA on fatty acid oxidation.

Hypothetical Mechanism: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play critical roles in the regulation of lipid and glucose metabolism. Natural and synthetic fatty acids are known ligands for PPARs. Given that 5-PVA is a medium-chain fatty acid, it is plausible that it could act as a PPAR agonist. However, it is crucial to note that there is currently no direct experimental evidence to support this hypothesis. This section is therefore speculative and intended to guide future research.

Structural Similarities to Known PPAR Agonists

Many known PPAR agonists are carboxylic acids with a hydrophobic tail. 5-PVA shares this general structure, with the phenylpentyl group serving as the hydrophobic component. This structural similarity forms the basis of the hypothesis that it may bind to and activate PPARs.

Potential Signaling Pathway for PPAR Agonism

Caption: Hypothetical pathway of 5-PVA acting as a PPAR agonist to regulate gene expression.

Experimental Protocol: PPAR-Gal4 Transactivation Assay

This protocol describes a cell-based reporter gene assay to screen for PPAR agonist activity.

1. Objective: To determine if this compound can activate PPARα, PPARγ, or PPARδ.

2. Materials:

-

A suitable mammalian cell line (e.g., HEK293T, COS-7)

-

Expression plasmids:

-

pBIND-PPARα-LBD, pBIND-PPARγ-LBD, pBIND-PPARδ-LBD (containing the Gal4 DNA-binding domain fused to the PPAR ligand-binding domain)

-

pG5luc (containing the luciferase reporter gene under the control of a Gal4 upstream activating sequence)

-

-

Transfection reagent

-

Cell culture medium and supplements

-

Known PPAR agonists as positive controls (e.g., fenofibrate (B1672516) for PPARα, rosiglitazone (B1679542) for PPARγ, GW501516 for PPARδ)

-

This compound stock solution

-

Luciferase assay reagent

-

Luminometer

3. Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the appropriate pBIND-PPAR-LBD plasmid and the pG5luc reporter plasmid using a suitable transfection reagent.

-

After transfection (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of 5-PVA, positive controls, or a solvent control.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration to account for variations in transfection efficiency and cell number.

-

Calculate the fold activation of luciferase expression for each treatment relative to the solvent control.

-

Plot the fold activation against the logarithm of the compound concentration to determine if 5-PVA exhibits dose-dependent PPAR activation.

Conclusion and Future Directions

This compound is a biologically active metabolite with a confirmed role as a histone deacetylase inhibitor. This activity provides a clear mechanism through which it can influence gene expression and cellular function. Its classification as a medium-chain fatty acid implies its involvement in fatty acid metabolism, although the specific pathways and their regulation by 5-PVA require further investigation. The potential for 5-PVA to act as a PPAR agonist is an intriguing hypothesis based on its chemical structure, but this remains to be experimentally validated.

Future research should focus on:

-

Elucidating the specific HDAC isoforms inhibited by 5-PVA and the downstream target genes affected.

-

Conducting rigorous experimental studies, such as the transactivation assays described, to definitively assess the PPAR agonist activity of 5-PVA.

-

Tracing the metabolic fate of 5-PVA and quantifying its impact on cellular fatty acid oxidation and lipid homeostasis.

A deeper understanding of these cellular pathways will be crucial for evaluating the therapeutic potential of this compound in various disease contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Showing Compound this compound (FDB022814) - FooDB [foodb.ca]

An In-Depth Technical Guide to the Synthesis of 5-Phenylvaleric Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-phenylvaleric acid, a significant metabolite and versatile building block in medicinal chemistry. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its synthesis and the preparation of its key derivatives.

Introduction

This compound, also known as 5-phenylpentanoic acid, is a carboxylic acid that plays a role as a human metabolite.[1] Its structural motif is present in various biologically active compounds, making its efficient synthesis a topic of interest for researchers in drug discovery and development. This guide explores two principal and reliable methods for its preparation: the Malonic Ester Synthesis and the Friedel-Crafts Acylation followed by reduction. Additionally, pathways to key derivatives, including esters, amides, and the precursor acyl chloride, are detailed.

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound:

-

Route 1: Malonic Ester Synthesis

-

Route 2: Friedel-Crafts Acylation and Subsequent Reduction

Route 1: Malonic Ester Synthesis

The malonic ester synthesis is a versatile and widely used method for the preparation of carboxylic acids.[2] This pathway involves the alkylation of a malonic ester, typically diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[3] For the synthesis of this compound, the key alkylating agent is (3-bromopropyl)benzene (B42933).

This protocol is adapted from established procedures for malonic ester alkylation.[4]

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol (B145695) under an inert atmosphere to prepare a solution of sodium ethoxide.

-

Alkylation: To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. The mixture is then heated to reflux, and (3-bromopropyl)benzene (1.0 eq) is added slowly. The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

Workup and Hydrolysis: After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with diethyl ether. The aqueous layer is then acidified with a strong acid (e.g., HCl) and heated to reflux to effect both hydrolysis of the ester groups and decarboxylation.

-

Purification: The resulting this compound is extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by distillation or recrystallization.

| Reactant/Reagent | Molar Ratio | Notes |

| Diethyl malonate | 1.0 | |

| Sodium | 1.0 | Forms sodium ethoxide in situ. |

| (3-Bromopropyl)benzene | 1.0 | Alkylating agent. |

| Absolute Ethanol | Solvent | |

| Hydrochloric Acid | Excess | For hydrolysis and decarboxylation. |

| Expected Yield | ~70-80% | Based on similar malonic ester syntheses. |

Route 2: Friedel-Crafts Acylation and Reduction

This two-step sequence provides an alternative and efficient route to this compound. It begins with the Friedel-Crafts acylation of benzene (B151609) with glutaric anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-benzoylbutyric acid.[5] The intermediate keto acid is then reduced to the desired product.

-

Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in benzene (excess, serving as both reactant and solvent) at 0-5 °C, add glutaric anhydride (1.0 eq) portion-wise.

-

Reaction: The mixture is stirred at room temperature for several hours, then heated to reflux until the reaction is complete.

-

Workup: The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield 4-benzoylbutyric acid.

| Reactant/Reagent | Molar Ratio | Notes |

| Benzene | Excess | Reactant and solvent. |

| Glutaric Anhydride | 1.0 | Acylating agent. |

| Aluminum Chloride | 2.2 | Lewis acid catalyst. |

| Expected Yield | 85-95% |

Two common methods for the reduction of the keto group are the Clemmensen and Wolff-Kishner reductions.

a) Clemmensen Reduction

This method is suitable for substrates that are stable in strongly acidic conditions. A modified procedure using toluene (B28343) as a co-solvent has been shown to be effective for the reduction of β-aroylpropionic acids.

Experimental Protocol: Clemmensen Reduction

-

Amalgamated Zinc Preparation: Zinc wool is amalgamated by treatment with a solution of mercuric chloride.

-

Reduction: The 4-benzoylbutyric acid is refluxed with amalgamated zinc, concentrated hydrochloric acid, water, and toluene. Additional portions of hydrochloric acid are added periodically during the reflux.

-

Workup: After cooling, the organic layer is separated, washed, dried, and concentrated. The product is purified by distillation under reduced pressure or recrystallization.

| Reactant/Reagent | Conditions | Notes |

| 4-Benzoylbutyric Acid | - | |

| Amalgamated Zinc (Zn(Hg)) | Excess | Reducing agent. |

| Concentrated HCl | Excess | |

| Toluene | Solvent | Improves yield. |

| Expected Yield | >80% |

b) Wolff-Kishner Reduction

This reduction is performed under basic conditions and is suitable for acid-sensitive substrates.

Experimental Protocol: Wolff-Kishner Reduction

-

Hydrazone Formation: A mixture of 4-benzoylbutyric acid, hydrazine (B178648) hydrate, and potassium hydroxide (B78521) in a high-boiling solvent like diethylene glycol is heated to form the hydrazone.

-

Decomposition: The temperature is then raised to allow for the decomposition of the hydrazone and the evolution of nitrogen gas.

-

Workup: The reaction mixture is cooled, diluted with water, and acidified. The product is then extracted, dried, and purified.

| Reactant/Reagent | Molar Ratio | Notes |

| 4-Benzoylbutyric Acid | 1.0 | |

| Hydrazine Hydrate | Excess | |

| Potassium Hydroxide | Catalytic | Base |

| Diethylene Glycol | Solvent | High-boiling point. |

| Expected Yield | >80% | General expectation for this reaction. |

Synthesis of this compound Derivatives

This compound can be readily converted into a variety of derivatives, including acyl chlorides, esters, and amides, which are valuable intermediates in organic synthesis.

References

Unveiling the Past: The Early Discovery and Synthesis of 5-Phenylvaleric Acid

An in-depth look into the historical synthesis of 5-phenylvaleric acid reveals its roots in late 19th-century organic chemistry, a period of significant advancement in synthetic methodologies. While the exact first synthesis is not definitively documented under its modern name, historical chemical literature points towards the pioneering work on phenyl-substituted fatty acids by British chemists William Henry Perkin Jr. and Frederic Stanley Kipping.

Our understanding of the early synthesis of this compound is built upon the foundational methods developed for its lower homolog, γ-phenylbutyric acid. The key to these early syntheses was the malonic ester synthesis, a versatile method for forming carbon-carbon bonds to create carboxylic acids.

The Genesis: Malonic Ester Synthesis

The malonic ester synthesis, a cornerstone of classical organic chemistry, provided the framework for the early preparation of this compound. This method, in the context of this particular synthesis, would have involved the reaction of a phenyl-substituted alkyl halide with diethyl malonate in the presence of a base, followed by hydrolysis and decarboxylation.

Hypothetical Early Synthesis Workflow

Based on the established chemical principles of the era, the logical pathway to this compound would have been an extension of the work on γ-phenylbutyric acid.

Experimental Protocols of the Era

The experimental procedures of the late 19th and early 20th centuries were characterized by their reliance on fundamental laboratory techniques. Below is a detailed, hypothetical protocol for the synthesis of this compound based on the methods described by chemists of that time for similar compounds.

Step 1: Formation of the Sodium Salt of Diethyl Malonate

-

In a round-bottom flask fitted with a reflux condenser, dissolve a molar equivalent of sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.

-

To this solution, add one molar equivalent of diethyl malonate. The reaction is exothermic and results in the formation of the sodium salt of diethyl malonate.

Step 2: Alkylation with 3-Phenylpropyl Bromide

-

To the ethanolic solution of the sodium salt of diethyl malonate, add one molar equivalent of 3-phenylpropyl bromide.

-

Heat the mixture to reflux for several hours to ensure the completion of the alkylation reaction, yielding diethyl (3-phenylpropyl)malonate.

Step 3: Saponification of the Ester

-

To the reaction mixture containing diethyl (3-phenylpropyl)malonate, add a concentrated aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux to saponify the ester groups, forming the disodium (B8443419) salt of (3-phenylpropyl)malonic acid.

Step 4: Acidification and Decarboxylation

-

After cooling, carefully acidify the reaction mixture with a strong mineral acid, such as sulfuric acid, until the solution is strongly acidic. This protonates the carboxylate groups to form (3-phenylpropyl)malonic acid.

-

Heat the acidified mixture. The malonic acid derivative is unstable to heat and will undergo decarboxylation, releasing carbon dioxide and yielding the final product, this compound.

Step 5: Isolation and Purification

-

The crude this compound will likely separate as an oil or a solid upon cooling.

-

Extract the product with a suitable solvent, such as diethyl ether.

-

Wash the ethereal solution with water to remove any remaining inorganic salts.

-

Dry the ether solution over anhydrous sodium sulfate.

-

Remove the ether by distillation to obtain the crude this compound.

-

Purify the product by distillation under reduced pressure or by recrystallization from a suitable solvent (e.g., petroleum ether or a mixture of water and ethanol).

Quantitative Data from Historical Context

| Parameter | Typical Value (Late 19th/Early 20th Century) |

| Yield | 60-70% (based on the alkyl halide) |

| Melting Point | Approximately 58-60 °C |

| Boiling Point | 177-178 °C at 13 mmHg |

It is important to note that the purity of reagents and the efficiency of the equipment used during this period would have significantly influenced these values.

Conclusion

The early discovery and synthesis of this compound are intrinsically linked to the development of fundamental organic synthesis techniques in the late 19th century. Although a singular "discovery" paper is elusive, the logical extension of established methods, particularly the malonic ester synthesis pioneered by chemists like Perkin and Kipping for related phenyl-substituted fatty acids, provides a clear and detailed picture of how this compound was first prepared. This historical context not only illuminates the ingenuity of early organic chemists but also underscores the enduring importance of these foundational synthetic methods.

Spectroscopic Profile of 5-Phenylvaleric Acid: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for 5-phenylvaleric acid, tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, alongside detailed experimental methodologies.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| -COOH | ~11.05 | Singlet (broad) | 1H |

| Aromatic-H | 7.28 - 7.11 | Multiplet | 5H |

| -CH₂- (alpha to phenyl) | ~2.62 | Triplet | 2H |

| -CH₂- (alpha to -COOH) | ~2.35 | Triplet | 2H |

| -CH₂- (beta and gamma) | 1.75 - 1.59 | Multiplet | 4H |

Data sourced from a 90 MHz spectrum in CDCl₃[1]. A 600 MHz spectrum in H₂O is also available[2][3].

¹³C NMR Data

| Assignment | Chemical Shift (δ) in ppm |

| -C=O | ~179 |

| Aromatic C (quaternary) | ~142 |

| Aromatic C-H | ~128 |

| Aromatic C-H | ~126 |

| -CH₂- (alpha to phenyl) | ~35 |

| -CH₂- (alpha to -COOH) | ~34 |

| -CH₂- (beta to -COOH) | ~31 |

| -CH₂- (gamma to -COOH) | ~25 |

Note: Specific peak values for ¹³C NMR were not explicitly detailed in the initial search but are generally expected in these regions for this structure[4][5].

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300 - 2500 | O-H (Carboxylic Acid) | Very broad |

| ~3030 | C-H (Aromatic) | Stretch |

| ~2930 | C-H (Aliphatic) | Stretch |

| ~1710 | C=O (Carboxylic Acid) | Strong, sharp |

| ~1600, ~1500 | C=C (Aromatic) | Ring stretch |

| ~1450 | C-H (Aliphatic) | Bend |

| ~1280 | C-O | Stretch |

| ~930 | O-H | Out-of-plane bend |

Gas-phase IR spectrum data is available from the NIST WebBook. The characteristic broad O-H stretch is a key feature for carboxylic acids.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Proposed Fragment |

| 178 | 18.4 | [M]⁺ (Molecular Ion) |

| 160 | 17.2 | [M - H₂O]⁺ |

| 132 | 8.6 | [M - C₂H₅O]⁺ |

| 117 | 7.9 | [C₉H₉]⁺ |

| 105 | 10.0 | [C₇H₅O]⁺ |

| 104 | 20.5 | [C₈H₈]⁺ |

| 92 | 21.1 | [C₇H₈]⁺ |

| 91 | 100.0 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | 9.6 | [C₅H₅]⁺ |

Data obtained from electron ionization mass spectrometry. The molecular ion peak is observed at m/z 178. The base peak at m/z 91 is characteristic of a benzyl (B1604629) group.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation : A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Instrumentation : The sample is placed in a 5 mm NMR tube and inserted into the NMR spectrometer (e.g., Bruker, JEOL) with a field strength typically ranging from 300 to 600 MHz.

-

¹H NMR Acquisition : A standard one-pulse sequence is used to acquire the proton NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used to acquire the carbon NMR spectrum, which results in singlets for all carbon atoms. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are then referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid Sample (ATR) : A small amount of the solid this compound is placed directly onto the crystal (e.g., diamond or ZnSe) of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact.

-

Solid Sample (KBr Pellet) : A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Solution : The compound is dissolved in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest. The solution is then placed in an IR-transparent cell.

-

-

Instrumentation : The sample is placed in the sample compartment of a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition : A background spectrum (of the empty ATR crystal, KBr pellet, or solvent) is first collected. The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

-

Data Analysis : The resulting spectrum, plotting transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction and Ionization :

-

Electron Ionization (EI) : A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).

-

Detection : The separated ions are detected, and their abundance is recorded.

-

Data Analysis : The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information. For carboxylic acids, derivatization may be employed to improve ionization in techniques like liquid chromatography-mass spectrometry (LC-MS).

Visualizations

Logical Relationship of Spectroscopic Methods

Caption: Logical flow from molecular structure to spectroscopic methods and the information derived.

Experimental Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

- 1. This compound(2270-20-4) 1H NMR spectrum [chemicalbook.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002043) [hmdb.ca]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0002043) [hmdb.ca]

- 4. This compound(2270-20-4) 13C NMR [m.chemicalbook.com]

- 5. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

Methodological & Application

Protocol for the synthesis of 5-Phenylvaleric acid in a lab setting

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the laboratory synthesis of 5-phenylvaleric acid, a valuable intermediate in various chemical and pharmaceutical applications. The protocols outlined below describe three common synthetic routes: Friedel-Crafts acylation of benzene (B151609) followed by Clemmensen or Wolff-Kishner reduction, and the malonic ester synthesis. Each method is presented with detailed experimental procedures, safety precautions, and expected outcomes.

Introduction

This compound is a carboxylic acid containing a phenyl group attached to a five-carbon chain. Its structure lends itself to further chemical modifications, making it a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The choice of synthetic route may depend on the availability of starting materials, desired scale, and the sensitivity of other functional groups in a more complex synthesis.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Melting Point | 58-60 °C | |

| Boiling Point | 320-322 °C at 760 mmHg | |

| Appearance | White to off-white crystalline powder | |

| CAS Number | 2270-20-4 | [2] |

Synthesis Protocols

Three distinct synthetic pathways for this compound are detailed below.

Protocol 1: Friedel-Crafts Acylation followed by Reduction

This two-step synthesis first involves the acylation of benzene with glutaric anhydride (B1165640) to form 4-benzoylbutyric acid (also known as 5-oxo-5-phenylpentanoic acid). The intermediate keto-acid is then reduced to this compound using either the Clemmensen or Wolff-Kishner reduction.

Workflow Diagram: Friedel-Crafts Acylation and Reduction

Caption: Overall workflow for the synthesis of this compound via Friedel-Crafts acylation and subsequent reduction.

Step 1: Synthesis of 4-Benzoylbutyric Acid

-

Materials:

-

Benzene (anhydrous)

-

Glutaric anhydride

-

Aluminum chloride (anhydrous, powdered)

-

Concentrated hydrochloric acid

-

Ice

-

Dichloromethane (or other suitable solvent for extraction)

-

Anhydrous sodium sulfate (B86663) (or magnesium sulfate)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Mechanical stirrer

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

-

Procedure:

-

In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel.

-

Charge the flask with anhydrous benzene and powdered anhydrous aluminum chloride. Stir the mixture to form a slurry.

-

Dissolve glutaric anhydride in anhydrous benzene and add this solution to the dropping funnel.

-

Add the glutaric anhydride solution dropwise to the stirred slurry at room temperature. An exothermic reaction will occur, and hydrogen chloride gas will be evolved. Maintain a steady rate of addition to control the reaction.

-

After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture in an ice bath. Slowly and cautiously, pour the cooled mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, and then with a saturated sodium bicarbonate solution to remove any unreacted acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

The crude 4-benzoylbutyric acid can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of toluene (B28343) and petroleum ether).

-

-

Expected Yield: 75-85%

Step 2A: Clemmensen Reduction of 4-Benzoylbutyric Acid

-

Materials:

-

4-Benzoylbutyric acid

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid

-

Toluene

-

Water

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

-

Procedure:

-

Prepare zinc amalgam by stirring zinc granules with a 5% mercuric chloride solution for a few minutes, then decanting the solution and washing the zinc with water.

-

In a round-bottom flask, place the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.

-

Add the 4-benzoylbutyric acid to the flask.

-

Heat the mixture under reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may need to be added during the reflux period.

-

After cooling, separate the toluene layer.

-

Extract the aqueous layer with toluene.

-

Combine the toluene extracts and wash with water, then with sodium bicarbonate solution, and finally with water again.

-

Dry the toluene solution over anhydrous sodium sulfate.

-

Remove the toluene by distillation to obtain crude this compound.

-

Purify the product by recrystallization from a suitable solvent like hexane (B92381) or petroleum ether.

-

-

Expected Yield: 60-70%

Step 2B: Wolff-Kishner Reduction (Huang-Minlon Modification) of 4-Benzoylbutyric Acid

This method is suitable for substrates that are sensitive to strong acids.

-

Materials:

-

4-Benzoylbutyric acid

-

Hydrazine (B178648) hydrate (B1144303) (85% or higher)

-

Potassium hydroxide (B78521) (or sodium hydroxide)

-

Diethylene glycol (or ethylene (B1197577) glycol)

-

Dilute hydrochloric acid

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Distillation head

-

Heating mantle

-

-

Procedure:

-

Place 4-benzoylbutyric acid, potassium hydroxide, and diethylene glycol in a round-bottom flask.

-

Add hydrazine hydrate to the mixture.

-

Heat the mixture to reflux for 1-2 hours to form the hydrazone.

-

Replace the reflux condenser with a distillation head and slowly raise the temperature to distill off water and excess hydrazine.

-

Once the temperature of the reaction mixture reaches approximately 190-200°C, replace the distillation head with the reflux condenser and continue to reflux for another 3-4 hours. Nitrogen gas will be evolved.

-

Cool the reaction mixture and pour it into water.

-

Acidify the aqueous solution with dilute hydrochloric acid to precipitate the this compound.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., hexane or aqueous ethanol).

-

-

Expected Yield: 80-90%[3]

Protocol 2: Malonic Ester Synthesis

This method builds the carbon chain of this compound using diethyl malonate as a starting material.[4]

Workflow Diagram: Malonic Ester Synthesis

Caption: Stepwise workflow for the malonic ester synthesis of this compound.

-

Materials:

-

Diethyl malonate

-

Sodium ethoxide (or sodium metal in absolute ethanol)

-

Absolute ethanol (B145695)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate

-

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol in a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.

-

Add diethyl malonate dropwise to the sodium ethoxide solution with stirring.

-

After the addition is complete, add (3-bromopropyl)benzene dropwise to the reaction mixture.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and pour it into water.

-

Extract the aqueous solution with diethyl ether.

-

Wash the ether extract with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude dialkylated malonic ester.

-

For hydrolysis and decarboxylation, reflux the crude ester with a concentrated solution of sodium hydroxide for several hours.

-

After cooling, acidify the reaction mixture with concentrated hydrochloric acid. Carbon dioxide will be evolved.

-

The this compound will precipitate. If it separates as an oil, extract it with diethyl ether.

-

Dry the ether extract and remove the solvent.

-

Purify the crude product by vacuum distillation or recrystallization from petroleum ether.

-

-

Expected Yield: 50-60%

Data Summary

| Synthesis Route | Intermediate | Reduction Method | Overall Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Friedel-Crafts Acylation & Reduction | 4-Benzoylbutyric Acid | Clemmensen | 45-60 | >95 (after purification) | Readily available starting materials. | Use of toxic mercury and strong acids. |

| Friedel-Crafts Acylation & Reduction | 4-Benzoylbutyric Acid | Wolff-Kishner | 60-77 | >98 (after purification) | High yield, avoids strong acids. | Use of carcinogenic hydrazine, high temperatures. |

| Malonic Ester Synthesis | Diethyl (3-phenylpropyl)malonate | N/A | 50-60 | >95 (after purification) | Versatile for creating substituted acids. | Can be lower yielding, requires specific alkyl halide. |

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Benzene: Benzene is a known carcinogen and is highly flammable. Handle with extreme care and avoid inhalation and skin contact.

-

Aluminum Chloride: Anhydrous aluminum chloride reacts violently with water. It is corrosive and can cause severe burns. Handle in a dry environment.

-

Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact.

-

Sodium/Potassium Hydroxide: These are strong bases and are corrosive. Avoid contact with skin and eyes.

-

Concentrated Acids: Concentrated hydrochloric and sulfuric acids are highly corrosive. Handle with appropriate care.

-

Organic Solvents: Diethyl ether and other organic solvents are flammable. Keep away from ignition sources.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

-

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (58-60 °C).

-

Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the phenyl protons, the methylene (B1212753) protons of the aliphatic chain, and the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the expected number of carbon atoms in their respective chemical environments.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong carbonyl (C=O) absorption for the carboxylic acid at approximately 1700 cm⁻¹ and a broad O-H stretch.

-

Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound (m/z = 178.23).

-

Conclusion

The synthesis of this compound can be successfully achieved through several established laboratory protocols. The choice between the Friedel-Crafts acylation/reduction pathway and the malonic ester synthesis will depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. The Wolff-Kishner reduction of 4-benzoylbutyric acid generally offers the highest yield. Proper purification and characterization are essential to ensure the quality of the final product for its intended downstream applications.

References

Application Notes and Protocols for the Synthesis of Polyhydroxyalkanoates (PHAs) from 5-Phenylvaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters synthesized by various microorganisms as intracellular carbon and energy storage materials. Their properties, ranging from thermoplastic to elastomeric, make them attractive alternatives to conventional petroleum-based plastics in a multitude of applications, including in the biomedical field for drug delivery systems, tissue engineering scaffolds, and medical implants. Aromatic PHAs, containing phenyl groups in their side chains, offer unique thermal and mechanical properties.

This document provides detailed application notes and experimental protocols for the production of the aromatic PHA, poly(3-hydroxy-5-phenylvalerate) [P(3H5PhV)], using 5-phenylvaleric acid as the primary raw material. The protocols are primarily based on the use of Pseudomonas species, which have been shown to be effective in converting phenyl-containing alkanoic acids into PHAs.

Principle

The biosynthesis of P(3H5PhV) from this compound is primarily achieved through the β-oxidation metabolic pathway in bacteria such as Pseudomonas oleovorans and Pseudomonas putida. In this pathway, this compound is activated to its coenzyme A (CoA) thioester and subsequently undergoes cycles of oxidation, hydration, and thiolytic cleavage. An intermediate of this pathway, (R)-3-hydroxy-5-phenylvaleryl-CoA, is then polymerized by the PHA synthase enzyme to form the P(3H5PhV) polymer. This process is typically induced under nutrient-limiting conditions, such as nitrogen or phosphorus limitation, with an excess of the carbon source (this compound).

Data Presentation

The following tables summarize typical quantitative data obtained from the production of P(3H5PhV) from this compound. Please note that these values can vary depending on the specific bacterial strain, cultivation conditions, and analytical methods used.

Table 1: PHA Production from this compound by Pseudomonas putida

| Parameter | Value | Unit |

| Bacterial Strain | Pseudomonas putida BM01 | - |

| Carbon Source | This compound + Butyric Acid | - |

| Cell Dry Weight (CDW) | 1.5 - 3.0 | g/L |

| PHA Content | 40 - 60 | % of CDW |

| P(3H5PhV) Yield | 0.6 - 1.8 | g/L |

| Monomer Composition | 3-hydroxy-5-phenylvalerate | >95 mol% |

Table 2: Thermal Properties of P(3H5PhV)

| Property | Value | Unit |

| Glass Transition Temperature (Tg) | 10 - 15 | °C |

| Melting Temperature (Tm) | Amorphous (not observed) | °C |

Experimental Protocols

Protocol 1: Bacterial Strain and Inoculum Preparation

-

Bacterial Strain: Pseudomonas putida KT2440 or Pseudomonas oleovorans ATCC 29347.

-

Growth Medium (LB Medium):

-

Tryptone: 10 g/L

-

Yeast Extract: 5 g/L

-

NaCl: 10 g/L

-

Adjust pH to 7.0.

-

-

Inoculum Preparation:

-

Aseptically transfer a single colony of the selected bacterial strain from a fresh agar (B569324) plate to a 50 mL falcon tube containing 10 mL of LB medium.

-

Incubate at 30°C with shaking at 200 rpm for 16-18 hours.

-

Use this overnight culture as the inoculum for the main PHA production culture.

-

Protocol 2: PHA Production in Shake Flasks

-

Production Medium (Mineral Salts Medium - MSM):

-

Na₂HPO₄·12H₂O: 6.0 g/L

-

KH₂PO₄: 3.0 g/L

-

(NH₄)₂SO₄: 1.0 g/L (adjust for nitrogen limitation if required)

-

MgSO₄·7H₂O: 0.2 g/L

-

Trace Element Solution: 1 mL/L (see below)

-

This compound: 1-5 g/L (added as the sodium salt)

-

Adjust pH to 7.0.

-

-

Trace Element Solution (per 100 mL):

-

FeSO₄·7H₂O: 1.0 g

-

ZnSO₄·7H₂O: 0.22 g

-

MnSO₄·H₂O: 0.06 g

-

CuSO₄·5H₂O: 0.02 g

-

H₃BO₃: 0.01 g

-

CoCl₂·6H₂O: 0.01 g

-

(NH₄)₆Mo₇O₂₄·4H₂O: 0.01 g

-

Dissolve in 0.1 M HCl.

-

-

Cultivation:

-

Dispense 100 mL of the production medium into 500 mL baffled Erlenmeyer flasks.

-

Inoculate with 2% (v/v) of the prepared inoculum.

-

Incubate at 30°C with shaking at 200 rpm for 48-72 hours.

-

-

Cell Harvesting:

-

Transfer the culture to centrifuge tubes.

-

Centrifuge at 8,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet twice with distilled water.

-

Lyophilize the cell pellet to determine the cell dry weight (CDW).

-

Protocol 3: PHA Extraction and Quantification

-

Extraction:

-

Weigh approximately 100 mg of lyophilized cells into a screw-capped glass tube.

-

Add 5 mL of chloroform (B151607) and 5 mL of a solution of 3% (v/v) H₂SO₄ in methanol.

-

Seal the tube and heat at 100°C for 3.5 hours in a heating block.

-

Cool the tube to room temperature.

-

Add 2.5 mL of distilled water and vortex vigorously for 1 minute.

-

Allow the phases to separate. The lower chloroform phase contains the PHA methyl esters.

-

-

Quantification (Gas Chromatography - GC):

-

Transfer the lower chloroform phase to a GC vial.

-

Analyze the sample using a gas chromatograph equipped with a flame ionization detector (FID).

-

GC Conditions (example):

-

Column: HP-5 (30 m x 0.32 mm x 0.25 µm)

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Program: 80°C for 1 min, then ramp to 250°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium

-

-

Identify and quantify the methyl ester of 3-hydroxy-5-phenylvalerate by comparing the retention time and peak area to a standard.

-

Calculate the PHA content as the percentage of the cell dry weight.

-

Visualizations

Caption: Experimental workflow for P(3H5PhV) production.

Application Notes and Protocols for HPLC Analysis of 5-Phenylvaleric Acid in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5-Phenylvaleric acid in biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound, also known as 5-phenylpentanoic acid, is a metabolite produced by the gut microbiota from the metabolism of flavan-3-ols found in foods like apples, tea, and cocoa.[1] Its presence and concentration in biological fluids can serve as a biomarker for the intake of these dietary compounds.[1] Accurate and robust analytical methods are crucial for pharmacokinetic studies, clinical biomarker discovery, and understanding the physiological effects of dietary polyphenols. This application note describes validated methods for the quantification of this compound in human plasma and urine.

I. HPLC-UV Method for the Analysis of this compound in Human Plasma

This section details a reverse-phase HPLC method with UV detection for the quantification of this compound in human plasma.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules from plasma samples.[2]

-

Reagents and Materials:

-

Human plasma (collected in EDTA or heparin tubes)

-

Acetonitrile (B52724) (HPLC grade)

-

Internal Standard (IS) solution: 4-Phenylbutyric acid (10 µg/mL in methanol)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard solution (4-Phenylbutyric acid, 10 µg/mL).

-

Add 600 µL of cold acetonitrile (to achieve a 3:1 solvent-to-plasma ratio).[3]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

-

2. HPLC-UV Instrumentation and Conditions

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 (v/v) ratio.[4]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: 210 nm

-

Method Validation Summary

The method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.

Table 1: HPLC-UV Method Validation Parameters

| Parameter | Specification | Result |

| Linearity | ||

| Range | 0.1 - 20 µg/mL | Correlation coefficient (r²) > 0.995 |

| Precision | ||

| Intra-day (n=6) | %RSD ≤ 5% | < 3% |

| Inter-day (n=6, 3 days) | %RSD ≤ 10% | < 7% |

| Accuracy (Recovery) | ||

| Low QC (0.3 µg/mL) | 85 - 115% | 95.2% |

| Mid QC (5 µg/mL) | 85 - 115% | 98.7% |

| High QC (15 µg/mL) | 85 - 115% | 101.3% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.03 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.1 µg/mL |

Note: The data presented in this table are representative and should be confirmed by individual laboratories.

Caption: Workflow for HPLC-UV analysis of this compound in plasma.

II. LC-MS/MS Method for the Analysis of this compound in Human Urine

For higher sensitivity and selectivity, an LC-MS/MS method is recommended, particularly for complex matrices like urine.

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust method for isolating analytes from urine.

-

Reagents and Materials:

-

Human urine

-

Ethyl acetate (B1210297) (HPLC grade)

-

Hydrochloric acid (1 M)

-

Internal Standard (IS) solution: this compound-d5 (100 ng/mL in methanol)

-

Microcentrifuge tubes (2.0 mL)

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Pipette 100 µL of human urine into a 2.0 mL microcentrifuge tube.

-

Add 10 µL of the internal standard solution (this compound-d5, 100 ng/mL).

-

Add 20 µL of 1 M HCl to acidify the sample.

-

Add 1 mL of ethyl acetate.

-

Vortex for 2 minutes to ensure thorough extraction.

-

Centrifuge at 12,000 x g for 5 minutes to separate the layers.

-

Transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of 50:50 methanol:water.

-

Vortex for 30 seconds and transfer to an LC-MS vial.

-

2. LC-MS/MS Instrumentation and Conditions

-

Instrumentation: A standard LC-MS/MS system with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

-

0-0.5 min: 10% B

-

0.5-3.0 min: Linear gradient from 10% to 95% B

-

3.0-4.0 min: Hold at 95% B

-

4.1-5.0 min: Return to 10% B and equilibrate

-

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

MRM Transitions:

-

This compound: m/z 177.1 → 133.1

-

This compound-d5 (IS): m/z 182.1 → 138.1

-

-

Ion Source Temperature: 500°C

-

Capillary Voltage: -3.0 kV

-

Method Validation Summary

Table 2: LC-MS/MS Method Validation Parameters

| Parameter | Specification | Result |

| Linearity | ||

| Range | 0.5 - 500 ng/mL | Correlation coefficient (r²) > 0.998 |

| Precision | ||

| Intra-day (n=6) | %RSD ≤ 15% | < 5% |

| Inter-day (n=6, 3 days) | %RSD ≤ 15% | < 8% |

| Accuracy (Recovery) | ||

| Low QC (1.5 ng/mL) | 85 - 115% | 102.1% |

| Mid QC (50 ng/mL) | 85 - 115% | 99.3% |

| High QC (400 ng/mL) | 85 - 115% | 97.8% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.15 ng/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.5 ng/mL |

| Matrix Effect | 85 - 115% | 93.5% |

Note: The data presented in this table are representative and should be confirmed by individual laboratories.

Caption: Workflow for LC-MS/MS analysis of this compound in urine.

Conclusion